
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an iodine atom, a phenylmethoxy group, and a trifluoromethanesulfonate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate typically involves the triflation of a suitable precursor. One common method is the reaction of 2-iodo-3-phenylmethoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the triflate, this compound readily participates in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and Heck reactions, where the iodine atom acts as a reactive site for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used. The reactions are often conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenylmethoxy derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution and cross-coupling reactions. The triflate group, being a weakly coordinating anion, facilitates the departure of the leaving group, allowing the nucleophile or coupling partner to attach to the aromatic ring. This process is often catalyzed by transition metals such as palladium, which coordinate to the iodine atom and activate the substrate for reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate)
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- 2-Iodo-3-methoxyphenyl trifluoromethanesulfonate
Uniqueness
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is unique due to its specific substitution pattern, which combines the reactivity of the iodine atom with the excellent leaving group ability of the triflate. This makes it particularly useful in synthetic applications where both high reactivity and stability are required.
Properties
Molecular Formula |
C14H10F3IO4S |
|---|---|
Molecular Weight |
458.19 g/mol |
IUPAC Name |
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3IO4S/c15-14(16,17)23(19,20)22-12-8-4-7-11(13(12)18)21-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
LGRWYNSNXGCOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


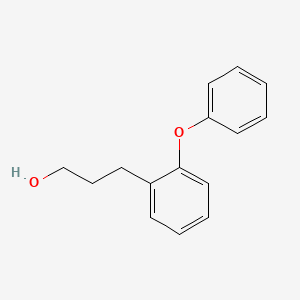

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)


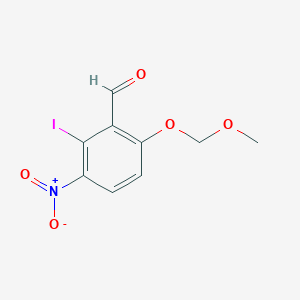
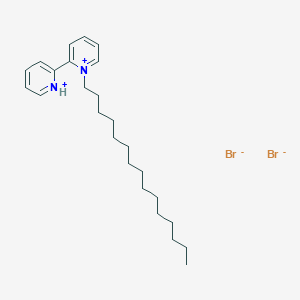

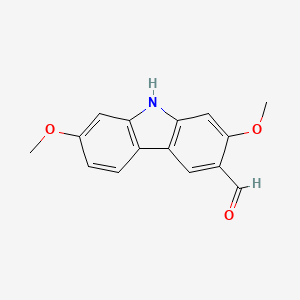

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
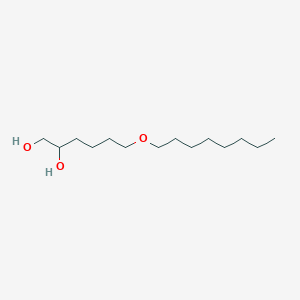
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
